(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide, also known as BMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMPP is a small molecule inhibitor that targets protein kinases and has been shown to have anti-cancer and anti-inflammatory properties. In
Wirkmechanismus
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide acts as a small molecule inhibitor that targets protein kinases by binding to the ATP-binding site of the kinase domain. By inhibiting the activity of these kinases, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide disrupts the signaling pathways that regulate cell growth and inflammation. This results in the induction of apoptosis in cancer cells and the reduction of pro-inflammatory cytokine production in immune cells.
Biochemical and Physiological Effects:
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been shown to have anti-cancer and anti-inflammatory effects in various in vitro and in vivo models. In cancer cells, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In immune cells, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the JAK/STAT pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. However, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has a relatively short half-life and low solubility, which can limit its effectiveness in in vivo studies. Additionally, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide may have off-target effects on other kinases, which can complicate the interpretation of results.
Zukünftige Richtungen
Future research on (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide could focus on improving its pharmacokinetic properties, such as increasing its solubility and half-life. Additionally, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide could be tested in combination with other anti-cancer or anti-inflammatory drugs to enhance its therapeutic efficacy. Further studies could also investigate the potential of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide in other disease models, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer and inflammatory diseases. Its specificity for protein kinases and ability to disrupt signaling pathways make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide and its potential in other disease models.
Synthesemethoden
The synthesis of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide involves the condensation of 2-cyano-N-(2-methylphenyl)acetamide with 2-amino-5-nitrobenzoxazole in the presence of a base. The resulting compound is then subjected to reduction with sodium dithionite to obtain (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide as a yellow solid.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the activity of various protein kinases, including JAK2, FLT3, and BTK, which are involved in the regulation of cell growth and inflammation. (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been found to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells.
Eigenschaften
IUPAC Name |
(Z)-3-(1,2-benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-4-2-3-5-16(12)21-18(22)14(10-19)8-13-6-7-17-15(9-13)11-20-23-17/h2-9,11H,1H3,(H,21,22)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGYWCTUTHUBBS-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=C2)ON=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC3=C(C=C2)ON=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.